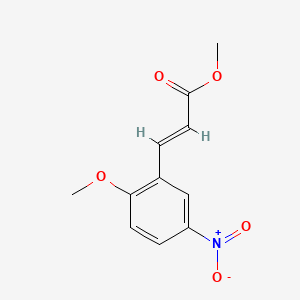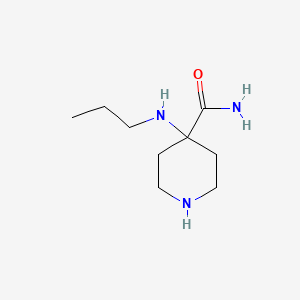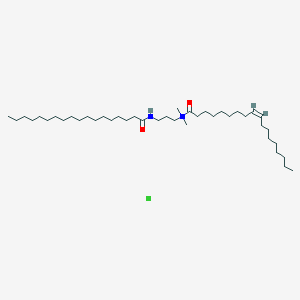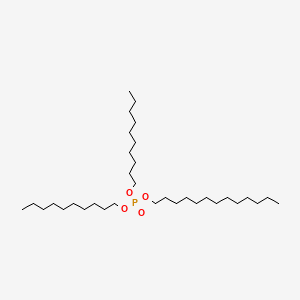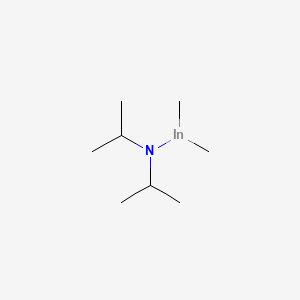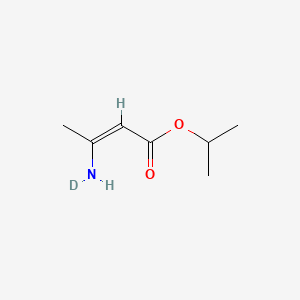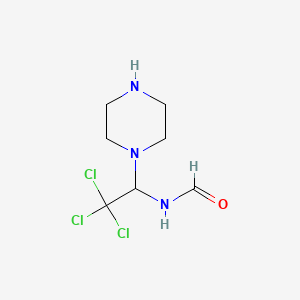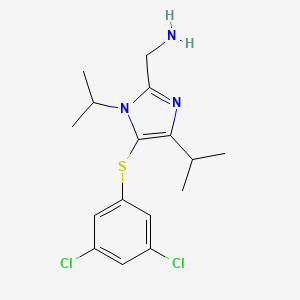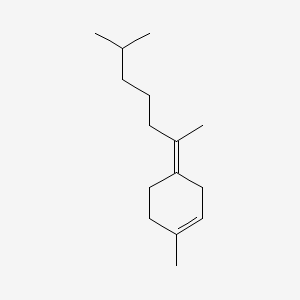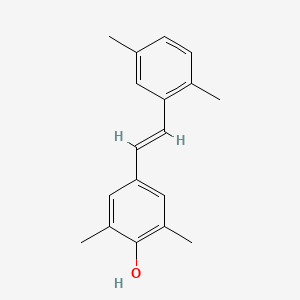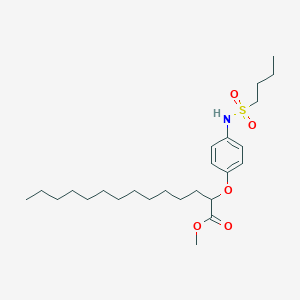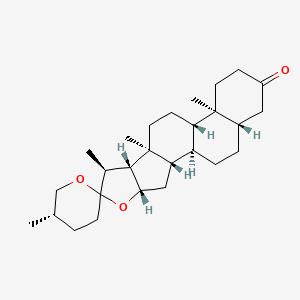
(25S)-5alpha-Spirostan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(25S)-5alpha-Spirostan-3-one is a steroidal sapogenin, a type of natural product derived from plants. It belongs to the class of spirostanol saponins, which are known for their diverse biological activities. This compound is characterized by its spirostan structure, which includes a spiroketal ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (25S)-5alpha-Spirostan-3-one typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the oxidation of (25S)-5alpha-Spirostan-3beta-ol to form the ketone group at the C-3 position. This can be achieved using reagents such as pyridinium chlorochromate (PCC) or Jones reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves the extraction of precursor compounds from plant sources, followed by chemical modification. Plants from the Liliaceae family, such as Yucca and Agave, are common sources of steroidal saponins. The extraction process typically involves solvent extraction, followed by purification steps such as chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
(25S)-5alpha-Spirostan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group back to an alcohol.
Substitution: The spirostan structure allows for substitution reactions at various positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Reagents like PCC, Jones reagent, or potassium permanganate.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield (25S)-5alpha-Spirostan-3,6-dione, while reduction can produce (25S)-5alpha-Spirostan-3beta-ol .
Scientific Research Applications
(25S)-5alpha-Spirostan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex steroidal compounds.
Biology: Studied for its role in plant metabolism and its potential effects on plant growth and development.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of steroidal drugs and as a natural additive in cosmetics and health supplements
Mechanism of Action
The mechanism of action of (25S)-5alpha-Spirostan-3-one involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in steroid metabolism and can influence cellular signaling pathways. The compound’s effects are mediated through its binding to specific receptors, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
(25S)-5beta-Spirostan-3beta-ol: Another spirostanol saponin with similar biological activities.
(25S)-Spirost-5-ene-3beta,27-diol: A related compound with a different oxidation state at the C-3 position.
(25R)-27-O-(S)-3-hydroxy-3-methylpent-4-enyl-spirost-5-ene-3beta,27-diol: A compound with a similar spirostan structure but different functional groups.
Uniqueness
(25S)-5alpha-Spirostan-3-one is unique due to its specific stereochemistry and the presence of the ketone group at the C-3 position. This structural feature contributes to its distinct biological activities and makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
5159-14-8 |
|---|---|
Molecular Formula |
C27H42O3 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
(1R,2S,4S,5'S,7S,8R,9S,12S,13S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-one |
InChI |
InChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-18,20-24H,5-15H2,1-4H3/t16-,17-,18-,20+,21-,22-,23-,24-,25-,26-,27?/m0/s1 |
InChI Key |
CIBAPVLFORANSS-ILYBOFRLSA-N |
Isomeric SMILES |
C[C@H]1CCC2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CCC(=O)C6)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(=O)C6)C)C)C)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


